molecular formula C6H7N3O2 B2413407 (1S,3S,4R)-3-Azidobicyclo[2.1.0]pentane-1-carboxylic acid CAS No. 2309432-97-9

(1S,3S,4R)-3-Azidobicyclo[2.1.0]pentane-1-carboxylic acid

Cat. No. B2413407
CAS RN: 2309432-97-9
M. Wt: 153.141
InChI Key: YQOGUZBKESRKQL-FKZODXBYSA-N
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Description

(1S,3S,4R)-3-Azidobicyclo[2.1.0]pentane-1-carboxylic acid is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a bicyclic amino acid derivative that contains an azide group, which makes it highly reactive and useful for a variety of applications.1.0]pentane-1-carboxylic acid.

Scientific Research Applications

Click Chemistry Applications

Bicyclo[1.1.1]pentane-derived azides and terminal alkynes, closely related to the compound , are prepared from corresponding carboxylic acids and serve as substrates for click reactions. These compounds are key building blocks in medicinal, combinatorial, and bioconjugate chemistry, indicating their broad applicability in scientific research (Kokhan et al., 2017).

Structural and Physicochemical Studies

Studies involving compounds similar to (1S,3S,4R)-3-Azidobicyclo[2.1.0]pentane-1-carboxylic acid focus on understanding their structural and physicochemical properties. For instance, the X-ray structure of N-Boc-protected derivatives of 3-aminobicyclo[1.1.1]pentanecarboxylic acid reveals the molecular conformation and chain interactions within crystal lattices, offering insights into the molecule's behavior and potential applications (Luger et al., 2000).

Bicyclic Conformational Analyses

The synthesis and characterization of bicyclic conformationally restricted diamine derivatives, including the synthesis of diastereoselective bicyclo[2.1.0]pentane carboxylic acids, are significant. These studies often explore the effect of the bicyclic structure on properties like pKa and hydrophilicity, contributing to a deeper understanding of these molecules in various contexts (Semeno et al., 2019).

properties

IUPAC Name

(1S,3S,4R)-3-azidobicyclo[2.1.0]pentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-9-8-4-2-6(5(10)11)1-3(4)6/h3-4H,1-2H2,(H,10,11)/t3-,4-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOGUZBKESRKQL-FKZODXBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CC2N=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@]1(C[C@@H]2N=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3S,4R)-3-Azidobicyclo[2.1.0]pentane-1-carboxylic acid

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